

"6-Propylpyridazin-3-amine" characterization inconsistencies

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Compound of Interest

Compound Name: 6-Propylpyridazin-3-amine

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Technical Support Center: 6-Propylpyridazin-3amine

Disclaimer: Specific peer-reviewed characterization data for **6-Propylpyridazin-3-amine** is not readily available in public databases. This guide addresses potential characterization inconsistencies based on data from structurally similar analogs such as 6-methylpyridazin-3-amine and 6-propoxypyridazin-3-amine. The provided "expected" data for **6-propylpyridazin-3-amine** is a hypothetical extrapolation for troubleshooting purposes.

Frequently Asked Questions (FAQs)

Q1: The melting point of my synthesized **6-Propylpyridazin-3-amine** is significantly lower and broader than expected. What could be the cause?

A1: A lower and broader melting point range typically indicates the presence of impurities. Common impurities could include residual starting materials, solvents, or byproducts from the synthesis. We recommend purification by recrystallization or column chromatography. See the Troubleshooting Guide below for a detailed workflow.

Q2: I am seeing unexpected peaks in the 1H NMR spectrum of my **6-Propylpyridazin-3-amine**. How can I identify the source of these signals?



A2: Unexpected peaks can arise from various sources including solvents, water, or reaction byproducts. To identify these, you can:

- Compare your spectrum with the NMR spectrum of the solvent used.
- Add a drop of D2O to your NMR tube and re-acquire the spectrum; peaks corresponding to exchangeable protons (like -NH2 or -OH) will disappear or shift.
- Consult the Troubleshooting Guide for interpreting common impurity peaks.

Q3: My mass spectrometry data shows a molecular ion peak that does not correspond to the expected mass of **6-Propylpyridazin-3-amine**. What should I consider?

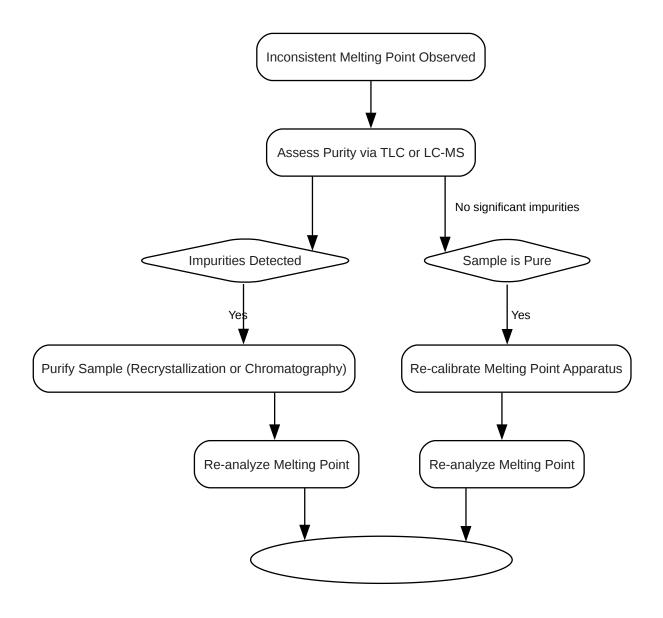
A3: This could be due to the formation of adducts with salts (e.g., +Na, +K), fragmentation of the molecule, or the presence of an unexpected compound. Ensure your mass spectrometer is properly calibrated. Refer to the detailed protocol for Mass Spectrometry Analysis to troubleshoot your results.

Troubleshooting Guides Issue 1: Inconsistent Melting Point

Observed Problem: The melting point is depressed and/or has a broad range (e.g., observed 145-155 °C, while a sharper range at a different temperature was expected).

Troubleshooting Workflow:





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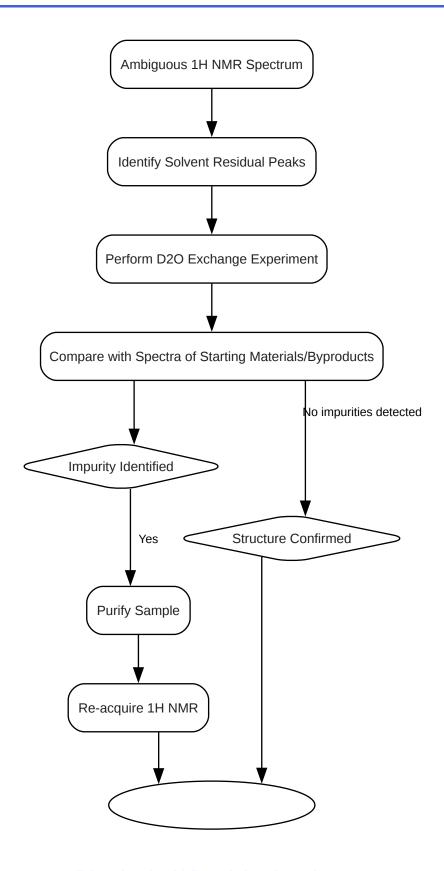
Caption: Workflow for troubleshooting inconsistent melting points.

Issue 2: Ambiguous 1H NMR Spectrum

Observed Problem: Presence of unassigned peaks, distorted splitting patterns, or unexpected chemical shifts.

Troubleshooting Workflow:





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Caption: Workflow for troubleshooting ambiguous 1H NMR spectra.



Data Presentation

Table 1: Comparison of Physical and Spectral Data for 6-Substituted Pyridazin-3-amines

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Key 1H NMR Data (δ ppm in DMSO-d6)
6- Propylpyridazin- 3-amine (Hypothetical)	C7H11N3	137.18	~150-160	~6.7 (d, 1H), ~7.4 (d, 1H), ~5.9 (s, 2H, NH2), ~2.6 (t, 2H), ~1.7 (m, 2H), ~0.9 (t, 3H)
6- Methylpyridazin- 3-amine	C5H7N3	109.13	222-223	Not readily available
6- Propoxypyridazin -3-amine	C7H11N3O	153.18	Not readily available	Not readily available

Table 2: Expected 13C NMR Chemical Shifts for **6-Propylpyridazin-3-amine** (Hypothetical, in DMSO-d6)

Carbon Atom	Expected Chemical Shift (δ ppm)
C3	~160
C6	~155
C4	~125
C5	~115
Propyl-CH2	~35
Propyl-CH2	~22
Propyl-CH3	~14
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Experimental Protocols Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube.
- 1H NMR Acquisition:
 - Acquire a standard proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- 13C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase and baseline correct the spectrum.
 - Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for 1H and 39.52 ppm for 13C).
 - Integrate the peaks in the 1H NMR spectrum and assign the chemical shifts.

Protocol 2: Mass Spectrometry (MS) Analysis

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).



- Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire data in positive ion mode to observe the protonated molecule [M+H]+.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Analysis:
 - Identify the peak corresponding to the molecular ion. For **6-Propylpyridazin-3-amine**, the expected exact mass is 137.0953. The [M+H]+ ion should be observed at m/z 138.1031.
 - Analyze the fragmentation pattern to further confirm the structure.

Protocol 3: Melting Point Determination

- Sample Preparation: Ensure the sample is dry and finely powdered.
- Apparatus: Use a calibrated melting point apparatus.
- · Measurement:
 - Pack a small amount of the sample into a capillary tube.
 - Heat the sample at a slow, steady rate (e.g., 1-2 °C per minute) near the expected melting point.
 - Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
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